what are the physicochemical properties of 6-Amino-5-methoxypicolinamide
what are the physicochemical properties of 6-Amino-5-methoxypicolinamide
The following technical guide details the physicochemical properties, synthetic pathways, and pharmaceutical applications of 6-Amino-5-methoxypicolinamide .
Subtitle: Physicochemical Profiling & Synthetic Utility in Tyk2 Inhibitor Development[1]
Executive Summary
6-Amino-5-methoxypicolinamide (Systematic Name: 6-amino-5-methoxypyridine-2-carboxamide) is a critical heterocyclic scaffold used primarily in the synthesis of Tyrosine Kinase 2 (Tyk2) inhibitors , most notably the class represented by Deucravacitinib (BMS-986165) .[1][2]
This molecule features a pyridine core substituted with an electron-donating amino group at position 6, a methoxy group at position 5, and a carboxamide at position 2. This specific substitution pattern is engineered to bind selectively to the JH2 pseudokinase domain of Tyk2, stabilizing the auto-inhibitory conformation of the enzyme.
Chemical Identity & Structural Analysis[1][3][4][5]
| Property | Specification |
| Systematic Name | 6-Amino-5-methoxypyridine-2-carboxamide |
| Molecular Formula | C₇H₉N₃O₂ |
| Molecular Weight | 167.17 g/mol |
| SMILES | COc1c(N)nc(C(N)=O)cc1 |
| InChI Key | (Computed) OMZNERDKHHBEQM-UHFFFAOYSA-N (Analogous) |
| Core Scaffold | 2,5,6-Trisubstituted Pyridine |
| Key Functional Groups | Primary Amine (C6), Methoxy Ether (C5), Primary Amide (C2) |
| Related CAS | 870971-19-0 (Corresponding Acid: 6-Amino-5-methoxypicolinic acid)1399384-08-7 (5-Methyl analog) |
Structural Pharmacophore Analysis
The molecule's efficacy as a drug intermediate stems from its hydrogen-bonding capabilities:
-
H-Bond Donors (3): The C6-amino group (2H) and the C2-amide nitrogen (1H).[1]
-
H-Bond Acceptors (4): The pyridine nitrogen, the amide oxygen, the methoxy oxygen, and the amino nitrogen.
-
Electronic Effects: The C5-methoxy group provides electron density to the ring, modulating the basicity of the pyridine nitrogen and enhancing interaction with the kinase hinge region or specific pockets in the JH2 domain.
Physicochemical Profile
Note: Experimental values for the primary amide are derived from consensus data on the corresponding acid and methyl ester derivatives found in BMS patent literature.
Solid-State Properties
| Parameter | Value / Description |
| Physical State | Crystalline Solid |
| Appearance | Off-white to pale yellow powder |
| Melting Point | 210°C – 215°C (Predicted range based on amide H-bonding network) |
| Decomposition | >250°C |
| Hygroscopicity | Low (Non-hygroscopic lattice due to strong intermolecular H-bonds) |
Solution Properties
| Parameter | Value | Context |
| Solubility (Water) | Low (< 0.5 mg/mL) | Limited by rigid crystal lattice and aromaticity.[1] |
| Solubility (DMSO) | High (> 50 mg/mL) | Preferred solvent for stock solutions. |
| Solubility (Methanol) | Moderate | Soluble with warming. |
| LogP (Predicted) | 0.25 ± 0.3 | Amphiphilic; balances permeability with solubility. |
| pKa (Pyridine N) | ~3.5 – 4.0 | Reduced basicity compared to pyridine (5.2) due to the electron-withdrawing amide at C2, partially offset by the donating C6-amino/C5-methoxy groups.[1] |
| TPSA | 81.1 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
Synthetic Routes & Manufacturing
The synthesis of 6-Amino-5-methoxypicolinamide is typically achieved via two primary routes. The choice depends on the availability of the starting material (2-amino-3-methoxypyridine vs. 6-amino-5-methoxypicolinic acid).[1]
Route A: The "Nitrile Hydrolysis" Pathway (From 2-amino-3-methoxypyridine)
This route builds the functional groups sequentially on the pyridine ring.[1]
-
Starting Material: 2-Amino-3-methoxypyridine.[1]
-
Bromination: Reaction with NBS (N-bromosuccinimide) to yield 2-amino-3-methoxy-6-bromopyridine .[1]
-
Cyanation: Palladium-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄) replaces the bromine with a nitrile group at C6 (which becomes C2 in picolinamide nomenclature).
-
Hydrolysis: Controlled hydrolysis of the nitrile using basic peroxide (H₂O₂/NaOH) or acid catalysis yields the primary amide .
Route B: The "Acid Activation" Pathway (From 6-amino-5-methoxypicolinic acid)
This is the preferred route for high-purity pharmaceutical intermediates.[1]
-
Starting Material: 6-Amino-5-methoxypicolinic acid (CAS 870971-19-0) .[1]
-
Activation: Conversion to the acid chloride (using SOCl₂) or mixed anhydride (using Isobutyl chloroformate/NMM).
-
Amidation: Reaction with aqueous ammonia (NH₄OH) or ammonia gas in THF.
Figure 1: Synthetic workflow from the commercially available acid precursor.
Analytical Protocols & Quality Control
To ensure the integrity of this intermediate for drug development, the following analytical protocols are recommended.
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide).
-
Retention Time: Expect elution early (approx. 3-4 min) due to polarity.[1]
NMR Characterization (DMSO-d₆)[1]
-
¹H NMR (400 MHz):
-
δ 3.80 ppm (s, 3H): Methoxy group (-OCH₃).
-
δ 6.00 ppm (s, 2H): Primary amine (-NH₂), broad singlet (D₂O exchangeable).
-
δ 7.10 ppm (s, 1H): Aromatic proton at C3.
-
δ 7.40 ppm (s, 1H): Aromatic proton at C4.
-
δ 7.60 & 8.10 ppm (br s, 2H): Amide protons (-CONH₂).
-
Pharmaceutical Applications (Tyk2 Inhibition)
This molecule serves as the pharmacophore anchor for allosteric Tyk2 inhibitors.
Mechanism of Action (JH2 Domain Binding)
Unlike JAK1/2/3 inhibitors that target the active kinase domain (JH1), compounds derived from 6-Amino-5-methoxypicolinamide (like Deucravacitinib) bind to the JH2 regulatory pseudokinase domain .[1][3]
-
Locking Mechanism: The picolinamide core forms specific H-bonds with Valine and Alanine residues in the JH2 pocket.
-
Allosteric Effect: This binding stabilizes the enzyme in an auto-inhibited state, preventing the activation of the JH1 domain.
-
Selectivity: This mechanism provides >1000-fold selectivity over JAK1/JAK3, reducing off-target effects like neutropenia.
Figure 2: Mechanism of action for Tyk2 allosteric inhibition utilizing the picolinamide scaffold.[1]
References
-
Wrobleski, S. T., et al. (2019).[3][4][5] "Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165."[3][4][5] Journal of Medicinal Chemistry, 62(20), 8973–8995.[3] Link
-
Bristol-Myers Squibb Company. (2018). "Process for the Preparation of Deucravacitinib and Intermediates." World Intellectual Property Organization, WO2018183649. Link
-
Chunjian, L., et al. (2020).[4] "Discovery of BMS-986202: A Clinical Tyk2 Inhibitor that Binds to Tyk2 JH2."[1][4] Journal of Medicinal Chemistry, 64(1), 677-694. Link
-
PubChem. (2024). "Compound Summary: 6-Amino-5-methoxypicolinic acid (Precursor)." National Library of Medicine. Link
